4-Bromo-1-(difluoromethyl)-1H-pyrazole chemical properties
4-Bromo-1-(difluoromethyl)-1H-pyrazole chemical properties
An In-depth Technical Guide to 4-Bromo-1-(difluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Chemistry
4-Bromo-1-(difluoromethyl)-1H-pyrazole has emerged as a pivotal building block in the fields of medicinal chemistry and agrochemical research. Its unique trifunctional architecture—comprising a stable pyrazole core, a synthetically versatile bromine handle, and a metabolically robust difluoromethyl group—offers a powerful platform for the construction of complex and biologically active molecules. The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions.[1][2] The strategic placement of a bromine atom at the C4 position provides a reactive site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. This enables the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).
Furthermore, the N1-difluoromethyl (-CHF₂) substituent imparts critical physicochemical properties. As a bioisostere of hydroxyl, thiol, or amide functionalities, the -CHF₂ group can enhance metabolic stability, modulate lipophilicity, and improve membrane permeability, all of which are crucial parameters in drug design. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate.
Core Chemical and Physical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and material science. The key identifiers and properties of 4-Bromo-1-(difluoromethyl)-1H-pyrazole are summarized below.
| Property | Value | Source(s) |
| CAS Number | 956477-67-1 | [3] |
| Molecular Formula | C₄H₃BrF₂N₂ | [3] |
| Molecular Weight | 196.98 g/mol | |
| Appearance | Off-white to light yellow solid or liquid | Vendor Data |
| Boiling Point | Not readily available; subject to decomposition | General Knowledge |
| Melting Point | Not consistently reported; varies by purity | General Knowledge |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, DMF) | General Knowledge |
Synthesis and Manufacturing
The synthesis of 4-Bromo-1-(difluoromethyl)-1H-pyrazole typically involves a multi-step sequence starting from simpler pyrazole precursors. The strategic challenge lies in the selective introduction of both the bromine atom and the difluoromethyl group. While numerous variations exist, a common and logical pathway involves the initial bromination of the pyrazole ring followed by N-alkylation with a difluoromethylating agent.
Conceptual Synthetic Workflow
The synthesis can be visualized as a two-stage process: first, establishing the brominated pyrazole core, and second, installing the critical difluoromethyl group.
Caption: General synthetic pathway for 4-Bromo-1-(difluoromethyl)-1H-pyrazole.
Exemplary Synthesis Protocol
This protocol describes a representative method for the N-difluoromethylation of 4-bromo-1H-pyrazole. The expertise lies in the careful control of reaction conditions to prevent side reactions and ensure high yield.
Step 1: Synthesis of 4-Bromo-1H-pyrazole
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Rationale: The C4 position of the pyrazole ring is susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a safe and effective brominating agent for this transformation.
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To a solution of 1H-pyrazole (1.0 eq) in acetonitrile (MeCN) at 0 °C, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
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Upon completion, concentrate the mixture under reduced pressure.
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Redissolve the residue in ethyl acetate (EtOAc) and wash with saturated sodium thiosulfate solution to quench any remaining NBS, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield crude 4-bromo-1H-pyrazole, which can be purified by column chromatography.
Step 2: N-Difluoromethylation
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Rationale: The introduction of the difluoromethyl group is achieved via nucleophilic substitution. 4-Bromo-1H-pyrazole is deprotonated by a base to form the pyrazolide anion, which then attacks a difluoromethyl source. Sodium 2-chloro-2,2-difluoroacetate can serve as a precursor to difluorocarbene under thermal conditions, which is then protonated to form the difluoromethyl group in situ.
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In a sealed vessel, combine 4-bromo-1H-pyrazole (1.0 eq), sodium 2-chloro-2,2-difluoroacetate (2.0 eq), and potassium carbonate (K₂CO₃) (2.0 eq) in N,N-dimethylformamide (DMF).
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Heat the mixture to 100-120 °C for 4-6 hours. The reaction must be conducted in a well-ventilated fume hood due to pressure buildup.
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Monitor the reaction progress by LC-MS.
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After cooling to room temperature, carefully pour the reaction mixture into water and extract with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
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Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford 4-Bromo-1-(difluoromethyl)-1H-pyrazole.
Chemical Reactivity and Synthetic Utility
The synthetic power of 4-Bromo-1-(difluoromethyl)-1H-pyrazole stems from the orthogonal reactivity of its functional groups. The C-Br bond is the primary site for elaboration, while the difluoromethyl group and pyrazole core provide stability and modulate the final compound's properties.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position is ideally suited for a variety of palladium-catalyzed cross-coupling reactions. This is the cornerstone of its utility, allowing for the facile introduction of aryl, heteroaryl, alkyl, and alkynyl substituents.
Caption: Key cross-coupling reactions of 4-Bromo-1-(difluoromethyl)-1H-pyrazole.
Trustworthiness through Self-Validation: A typical Suzuki-Miyaura coupling protocol is inherently self-validating. The success of the reaction is confirmed by the disappearance of the starting material and the appearance of a new, less polar product by TLC or LC-MS. Spectroscopic analysis (¹H NMR and MS) provides definitive structural confirmation, verifying the formation of the new C-C bond.
Representative Protocol: Suzuki-Miyaura Coupling
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To a degassed mixture of 4-Bromo-1-(difluoromethyl)-1H-pyrazole (1.0 eq), an appropriate arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq) in a 4:1 mixture of dioxane and water, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
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Degas the mixture again by bubbling argon through it for 10 minutes.
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Heat the reaction to 90 °C under an inert atmosphere for 8-12 hours.
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Monitor for completion using LC-MS.
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After cooling, dilute the mixture with water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
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Purify the residue by column chromatography to yield the desired 4-aryl-1-(difluoromethyl)-1H-pyrazole.
Spectroscopic Characterization
Unambiguous characterization is critical for any chemical intermediate. The spectroscopic signatures of 4-Bromo-1-(difluoromethyl)-1H-pyrazole are distinct.
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¹H NMR: The spectrum is characterized by two singlets in the aromatic region (typically δ 7.5-8.0 ppm) corresponding to the C3-H and C5-H protons of the pyrazole ring. The difluoromethyl group appears as a characteristic triplet (typically δ 6.8-7.5 ppm) due to coupling with the two fluorine atoms (¹JHF ≈ 55-60 Hz).
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¹³C NMR: The carbon bearing the bromine (C4) is observed in the δ 90-100 ppm range. The difluoromethyl carbon appears as a triplet (¹JCF ≈ 230-240 Hz).
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¹⁹F NMR: A doublet corresponding to the -CHF₂ group will be present, with coupling to the adjacent proton.
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Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a definitive diagnostic feature.
Safety and Handling
As a halogenated and fluorinated organic compound, 4-Bromo-1-(difluoromethyl)-1H-pyrazole requires careful handling in a laboratory setting.
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GHS Classification: While specific data for this exact compound is limited, analogous brominated pyrazoles are classified as irritants.[4][5] It is prudent to assume it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Avoid breathing dust, fumes, or vapors.[4]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Bromo-1-(difluoromethyl)-1H-pyrazole is a high-value synthetic intermediate whose strategic importance is derived from its unique combination of functional groups. The bromine atom serves as a versatile handle for molecular elaboration via robust cross-coupling chemistry, while the difluoromethyl group provides a means to fine-tune biological and pharmacokinetic properties. This combination makes it an indispensable tool for researchers and scientists in drug discovery and agrochemistry, enabling the rapid synthesis of novel and diverse chemical entities with high potential for biological activity.
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